(S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
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Overview
Description
“(S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride” is a chemical compound with the molecular formula C14H28N2O41. It is also known by other names such as “(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate” and “BOC-Orn-OtBu” among others1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, tertiary butyl esters, has been synthesized using flow microreactor systems2. This method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds2.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9,15H2,1-6H3,(H,16,18)/t10-/m0/s1
1. The compound has a molecular weight of 288.38 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.38 g/mol1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 51. The XLogP3-AA value is 1.61.Scientific Research Applications
Synthesis of Precursors and Intermediates
(S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride has been utilized in various syntheses. For instance, Nevalainen and Koskinen (2001) used a related compound in the synthesis of trans-4-methylproline, a precursor to other compounds (Nevalainen & Koskinen, 2001). Adamczyk and Reddy (2000) demonstrated its use in the synthesis of peptides comprising collagen, highlighting its potential in biomolecular constructions (Adamczyk & Reddy, 2000).
Role in Drug Synthesis and Medical Research
In the field of medical research, compounds like (S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride have been used in synthesizing various drugs. For example, Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs, using a similar compound as a starting point (Basu Baul et al., 2009). Similarly, Badalassi et al. (2002) used a related compound in the synthesis of oligopeptides for HIV-protease detection (Badalassi et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound are not mentioned in the search results.
Future Directions
The future directions for the research and application of this compound are not mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety datasheets.
properties
IUPAC Name |
methyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVFHJMWNCIRB-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Orn(Boc)-OMe.HCl | |
CAS RN |
2480-96-8 |
Source
|
Record name | L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2480-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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